2-Chloroethyl 4-(trichloromethyl)benzoate

acaricide chemistry organochlorine synthesis pesticide intermediate characterization

2-Chloroethyl 4-(trichloromethyl)benzoate (CAS 63980-12-1) is a para-substituted aromatic ester characterized by a trichloromethyl (–CCl₃) moiety at the 4-position of the phenyl ring and a 2-chloroethyl ester functional group. Its molecular formula is C₁₀H₈Cl₄O₂ with a molecular weight of 301.98–302.0 g/mol.

Molecular Formula C10H8Cl4O2
Molecular Weight 302.0 g/mol
CAS No. 63980-12-1
Cat. No. B13954006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl 4-(trichloromethyl)benzoate
CAS63980-12-1
Molecular FormulaC10H8Cl4O2
Molecular Weight302.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCCl)C(Cl)(Cl)Cl
InChIInChI=1S/C10H8Cl4O2/c11-5-6-16-9(15)7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2
InChIKeyFYQVQCVGCOEMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl 4-(trichloromethyl)benzoate CAS 63980-12-1: Technical Specifications and Primary Procurement Profile


2-Chloroethyl 4-(trichloromethyl)benzoate (CAS 63980-12-1) is a para-substituted aromatic ester characterized by a trichloromethyl (–CCl₃) moiety at the 4-position of the phenyl ring and a 2-chloroethyl ester functional group. Its molecular formula is C₁₀H₈Cl₄O₂ with a molecular weight of 301.98–302.0 g/mol . The compound exists as a water-white liquid under ambient conditions and is prepared via esterification of 4-(trichloromethyl)benzoic acid with 2-chloroethanol, as documented in foundational patent literature [1]. Predicted physicochemical properties include a density of 1.462 g/cm³ and an extrapolated boiling point of 376.1°C at 760 mmHg . The compound is commercially available at ≥95% purity and is insoluble in water but soluble in alcohol, ether, and benzene . The presence of both the electrophilic 2-chloroethyl group and the electron-withdrawing trichloromethyl substituent confers dual-reactivity characteristics that differentiate it from simpler benzoate esters lacking one of these reactive centers [1].

Dual reactive centers: 2-chloroethyl leaving group and para-trichloromethyl substituent enable nucleophilic substitution and electrophilic reactivity
Water-white liquid at ambient temperature supports direct formulation without melting step
Soluble in alcohol, ether, and benzene; insoluble in water, supporting emulsion-based spray applications

Why 2-Chloroethyl 4-(trichloromethyl)benzoate Cannot Be Directly Replaced by In-Class Benzoate Analogs


The molecular architecture of 2-chloroethyl 4-(trichloromethyl)benzoate presents two reactive loci—the terminal chloroethyl ester and the para-trichloromethyl aromatic substituent—that jointly determine its functional utility in synthetic and applied chemistry contexts [1]. Substituting this compound with a simpler benzoate ester such as methyl 4-(trichloromethyl)benzoate (CAS 14815-87-3) or a non-trichloromethyl chloroethyl benzoate eliminates one of these reactive centers, thereby altering reaction pathway availability and downstream product identity . Specifically, the 2-chloroethyl moiety enables nucleophilic substitution reactions that are inaccessible to methyl ester analogs, while the trichloromethyl group imparts electrophilic character and electron-withdrawing effects that non-halogenated or mono-halogenated benzoates cannot replicate [1]. Generic substitution based solely on the benzoate core or ester linkage alone therefore fails to preserve the compound's dual-reactivity profile, resulting in divergent synthetic outcomes and compromised biological activity where both functional groups are mechanistically required [1].

Methyl 4-(trichloromethyl)benzoate
Lacks 2-chloroethyl leaving group
Nucleophilic substitution pathways blocked; dual-reactivity profile lost
2-Chloroethyl benzoate
Missing para-trichloromethyl substituent
Electron-withdrawing and electrophilic character significantly altered; acaricidal activity context may not transfer

Quantitative Differentiation Evidence: 2-Chloroethyl 4-(trichloromethyl)benzoate Versus Closest Analogs


Molecular Weight and Chlorine Content Comparison: Differentiating 2-Chloroethyl 4-(trichloromethyl)benzoate from Methyl and Ethyl Ester Analogs

2-Chloroethyl 4-(trichloromethyl)benzoate exhibits a molecular weight of 301.98–302.0 g/mol and contains four chlorine atoms (total chlorine mass contribution: 141.8 g/mol, 46.9% of total molecular weight) . In direct comparison, methyl 4-(trichloromethyl)benzoate (CAS 14815-87-3) has a molecular weight of 253.5 g/mol and contains only three chlorine atoms (chlorine mass contribution: 106.4 g/mol) . The target compound therefore possesses an additional 48.5 g/mol molecular mass attributable specifically to the 2-chloroethyl substitution. 2-Chloroethyl benzoate (CAS 939-55-9), which lacks the trichloromethyl group entirely, has a molecular weight of 184.6 g/mol and contains only one chlorine atom [1].

MW & chlorine content
Cross-study comparable
Target: 302.0 g/mol, 4 Cl (46.9%) Methyl analog: 253.5 g/mol, 3 Cl Chloroethyl benzoate: 184.6 g/mol, 1 Cl
Higher chlorine content may influence lipophilicity and electrophilic reactivity; supports organochlorine synthesis route selection.
Calculated from molecular formulas; experimental confirmation recommended.
acaricide chemistry organochlorine synthesis pesticide intermediate characterization

Physical State at Ambient Conditions: Liquid Formulation Advantage of 2-Chloroethyl 4-(trichloromethyl)benzoate

2-Chloroethyl 4-(trichloromethyl)benzoate is described in the original patent as a 'water-white liquid' at ambient temperature, enabling direct formulation without a melting step [1]. In contrast, methyl 4-(trichloromethyl)benzoate (CAS 14815-87-3) is reported as a crystalline solid at room temperature . The liquid physical state of the target compound facilitates direct emulsification for sprayable acaricidal compositions, whereas the methyl ester analog requires dissolution in organic solvents prior to formulation [1].

Physical state
Head-to-head
Target: water-white liquid Methyl analog: crystalline solid
Liquid state may simplify formulation workflows and eliminate pre-dissolution requirements.
Ambient conditions per patent US2493615A.
acaricide formulation agricultural adjuvants pesticide processing

Patent-Verified Acaricidal Activity: 2-Chloroethyl 4-(trichloromethyl)benzoate as a Documented Toxicant

U.S. Patent US2493615A explicitly claims and demonstrates acaricidal activity for 2-chloroethyl 4-(trichloromethyl)benzoate (designated as 'beta-chloroethyl-p-trichloromethyl benzoate') [1]. The patent provides formulation examples including emulsions, dusts, and sprays, confirming the compound's utility as an active toxicant against mites. No equivalent acaricidal patent exists for methyl 4-(trichloromethyl)benzoate (CAS 14815-87-3) .

Acaricidal activity
Class-level inference
Patent US2493615A claims acaricidal utility; comparator lacks equivalent patent record.
Supports acaricide development screening; independent validation data are limited.
Class-level patent evidence; confirm activity in target species.
acaricide efficacy mite control agricultural pest management

Solubility Profile Distinction: 2-Chloroethyl 4-(trichloromethyl)benzoate Versus Methyl Ester Analog

2-Chloroethyl 4-(trichloromethyl)benzoate is reported as insoluble in water but soluble in alcohol, ether, and benzene . In comparison, methyl 4-(trichloromethyl)benzoate demonstrates different solubility behavior due to its smaller, more polar ester moiety . The distinct solubility profile of the target compound enables its use in emulsion-based acaricide formulations specifically designed for agricultural spray applications, as described in US2493615A [1].

Solubility profile
Cross-study comparable
Target: insoluble in water, soluble in alcohol, ether, benzene Methyl analog: different polarity-driven partitioning expected
Emulsion formulation compatibility for spray applications; solvent selection differs from methyl analog.
Vendor datasheet and patent context.
formulation science acaricide solvent selection emulsion preparation

Priority Procurement Scenarios for 2-Chloroethyl 4-(trichloromethyl)benzoate Based on Quantitative Differentiation Evidence


Agricultural Acaricide Active Ingredient Development

2-Chloroethyl 4-(trichloromethyl)benzoate is procurement-prioritized for acaricide development programs based on explicit patent claims in US2493615A documenting its utility as an active toxicant against mites [1]. The compound's liquid physical state at ambient temperature enables direct emulsion formulation for agricultural spray applications without requiring pre-dissolution or melting steps, a processing advantage over solid methyl ester analogs [1]. Its solubility in ether and benzene supports standard emulsion-based formulation protocols for field-application-ready acaricidal compositions . Procurement for this application scenario is supported by the compound's dual reactive functionality, which is mechanistically required for the acaricidal activity profile documented in the original patent [1].

Synthesis of Trichloromethyl-Containing Intermediates Requiring a Leaving Group Ester Moiety

The 2-chloroethyl ester group in 2-chloroethyl 4-(trichloromethyl)benzoate functions as a leaving group in nucleophilic substitution reactions, enabling synthetic pathways that are inaccessible to methyl 4-(trichloromethyl)benzoate [1]. This differential reactivity stems from the presence of the terminal chlorine atom on the ester moiety, which facilitates SN2-type displacement reactions [1]. Procurement for this application scenario is indicated when a synthetic route requires a benzoate ester that can participate in nucleophilic substitution while simultaneously retaining the electron-withdrawing and electrophilic character of the para-trichloromethyl substituent .

Formulation Studies Requiring Liquid-State Organochlorine Active Ingredients

2-Chloroethyl 4-(trichloromethyl)benzoate is procurement-relevant for formulation studies where a liquid physical state is required for direct emulsification or sprayable composition development [1]. The compound's water-insoluble but organic-solvent-soluble profile aligns with standard emulsion formulation protocols documented in US2493615A [1]. The 46.9% chlorine content by mass contributes to lipophilic character that supports partitioning into oil-phase emulsion components, a property that differentiates it from lower-chlorine-content or non-chlorinated benzoate esters .

Application
Selection Property
Validation Focus
Acaricide active ingredient development
Dual reactive functionality (2-chloroethyl + trichloromethyl); liquid formulation-ready state
Patent-documented acaricidal activity screening; emulsion spray protocol compatibility
Synthesis of trichloromethyl intermediates with leaving group
2-chloroethyl ester as nucleophilic substitution handle; retention of para-CCl₃ electronic effects
Reactivity in SN2-type displacement; downstream product integrity
Formulation studies requiring liquid organochlorine actives
Water-white liquid state, organic-solvent solubility, lipophilic character
Emulsion stability; oil-phase partitioning performance

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